Aflatoxin D1

描述

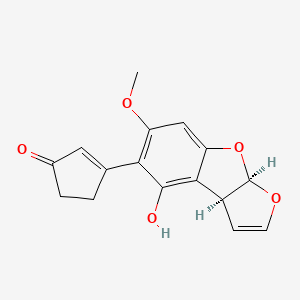

Structure

3D Structure

属性

CAS 编号 |

52373-83-8 |

|---|---|

分子式 |

C16H14O5 |

分子量 |

286.28 g/mol |

IUPAC 名称 |

3-[(3aR,8bS)-8-hydroxy-6-methoxy-3a,8b-dihydrofuro[2,3-b][1]benzofuran-7-yl]cyclopent-2-en-1-one |

InChI |

InChI=1S/C16H14O5/c1-19-11-7-12-14(10-4-5-20-16(10)21-12)15(18)13(11)8-2-3-9(17)6-8/h4-7,10,16,18H,2-3H2,1H3/t10-,16+/m0/s1 |

InChI 键 |

JRUMBKYTDKXCJC-MGPLVRAMSA-N |

SMILES |

COC1=C(C(=C2C3C=COC3OC2=C1)O)C4=CC(=O)CC4 |

手性 SMILES |

COC1=C(C(=C2[C@@H]3C=CO[C@@H]3OC2=C1)O)C4=CC(=O)CC4 |

规范 SMILES |

COC1=C(C(=C2C3C=COC3OC2=C1)O)C4=CC(=O)CC4 |

同义词 |

aflatoxin D1 |

产品来源 |

United States |

Formation and Occurrence of Aflatoxin D1

Precursors and Biogenetic Pathways

The genesis of Aflatoxin D1 is intrinsically linked to the presence of Aflatoxin B1, which serves as the foundational molecule for its formation through various transformation routes.

Aflatoxin B1 is the essential and direct precursor for the formation of this compound. ifis.orgnih.gov AFB1 is a potent mycotoxin produced by fungi such as Aspergillus flavus and Aspergillus parasiticus, which contaminate a wide range of agricultural crops. nih.govmdpi.com The chemical structure of AFB1 contains a lactone ring, which is the primary site of transformation that leads to the creation of AFD1. nih.govoup.com This transformation is not a step in the natural biosynthetic pathway of aflatoxins within the producing fungi but rather a result of external chemical or enzymatic actions on the already-formed AFB1 molecule. nih.govelifesciences.org

A primary chemical method for converting Aflatoxin B1 into this compound is ammoniation. nih.gov This process is often employed as a detoxification strategy to reduce the levels of the highly carcinogenic AFB1 in contaminated animal feeds, such as peanut and cottonseed meals. nih.goviarc.fr The mechanism involves the chemical reaction between AFB1 and ammonia (B1221849), which opens the lactone ring of the AFB1 molecule. nih.govmdpi.comresearchgate.net This hydrolysis of the lactone ring, followed by decarboxylation, results in the formation of AFD1. oup.commdpi.com

The efficiency of this conversion can be influenced by factors such as temperature, pressure, and moisture content. csic.es For instance, applying ammonia to feed materials under pressure (45-55 psi) and at elevated temperatures (80-100°C) for a duration of 20-60 minutes is considered a reliable method for reducing aflatoxin levels. csic.es While the reaction significantly degrades AFB1, a small fraction, often less than 1%, is converted into AFD1. aflasafe.comresearchgate.net

This compound can also be formed through the enzymatic action of various microorganisms. This biotransformation is a key area of research for biological detoxification methods. Studies have identified several bacteria and enzymes capable of degrading AFB1 into AFD1. For example, the process has been observed in cultures of Rhodococcus erythropolis and Pseudomonas putida, as well as in cell-free extracts of Escherichia coli. nih.govmdpi.com The degradation pathway involves the hydrolysis of the lactone ring followed by decarboxylation, similar to the chemical ammoniation process. mdpi.com

Specific enzymes, such as laccases and lactonases, are considered to be involved in this conversion. mdpi.com Furthermore, a filtered culture broth from the food-grade fungus Aspergillus oryzae has been shown to effectively degrade AFB1, with this compound identified as the major transient degradation product. oup.com

Table 1: Examples of Enzymatic Biotransformation of Aflatoxin B1 to this compound

| Microorganism/Source | Enzyme Type (if specified) | Reference |

|---|---|---|

| Pseudomonas putida | Lactonases, other non-defined enzymes | nih.govmdpi.com |

| Rhodococcus erythropolis | Not specified | nih.govmdpi.com |

| Escherichia coli (cell-free extract) | Not specified | nih.govmdpi.com |

| Aspergillus oryzae (culture broth) | Non-enzymatic process suggested at high temps | oup.com |

| Fungal Sources (general) | Laccases | mdpi.com |

Chemical Transformation Mechanisms Leading to this compound (e.g., Ammoniation-Induced Degradation)

Natural Incidence and Distribution in Agricultural and Biological Matrices

The presence of this compound is not widespread in nature; it is typically found in specific environments where its precursor, AFB1, has undergone chemical or biological processing.

Table 2: Occurrence of this compound in Processed Commodities

| Commodity | Processing Method | Context | Reference |

|---|---|---|---|

| Peanut Meal | Ammoniation | Detoxification of animal feed | nih.govresearchgate.net |

| Cottonseed Meal | Ammoniation | Detoxification of animal feed | nih.govaflasafe.comresearchgate.net |

| Wheat, Corn, Peanuts | Boiled in A. oryzae culture broth | Laboratory degradation study | oup.com |

When animals ingest feed contaminated with Aflatoxin B1, their metabolic systems biotransform the toxin into various metabolites that are then excreted. mdpi.com The primary and most commonly detected metabolite in biological fluids such as milk and urine is Aflatoxin M1 (AFM1). researchgate.netresearchgate.net AFM1 is a hydroxylated derivative of AFB1 and its presence is routinely monitored in dairy products. nih.govcirad.fr

While enzymatic pathways capable of converting AFB1 to AFD1 exist, the detection of AFD1 in animal biological fluids following dietary exposure to AFB1 is not as commonly reported as other biomarkers. nih.govmdpi.com Research on aflatoxin biomarkers in animal samples, such as chicken excreta, has focused on detecting metabolites like AFM1, Aflatoxin P1, Aflatoxin Q1, and the DNA adduct AFB1-N7-guanine, but not AFD1. researchgate.netscielo.org.co Therefore, while theoretically possible, AFD1 is not a standard biomarker used to assess aflatoxin exposure in animals.

Metabolism and Biotransformation of Aflatoxin D1

Enzymatic Pathways in Biological Systems

The conversion of AFB1 to AFD1 is mediated by various enzymes found in both microbial and mammalian systems. These enzymatic processes are central to the detoxification of aflatoxin-contaminated materials.

A diverse range of microorganisms, including bacteria and fungi, have demonstrated the ability to degrade Aflatoxin B1 into Aflatoxin D1. This biotransformation is a key mechanism for microbial detoxification. The process often involves the enzymatic hydrolysis of the lactone ring in the AFB1 molecule, followed by decarboxylation to form AFD1. tandfonline.comnih.govmdpi.com

Several bacterial species are notable for their ability to carry out this conversion. For instance, cell-free extracts from Escherichia coli and cultures of Rhodococcus erythropolis and Pseudomonas putida have been shown to produce AFD1 from AFB1. frontiersin.orgnih.govmdpi.com Strains of Bacillus subtilis can also transform AFB1 into AFD1, a process potentially mediated by the reduction of the double bond in the lactone ring. tandfonline.commdpi.com

The primary enzymes responsible for this conversion are lactonases (also known as N-acyl-homoserine lactonases or AHL lactonases) and, in some cases, laccases. tandfonline.comnih.govmdpi.comfrontiersin.org Lactonases specifically target and cleave the ester bond within the lactone ring of AFB1, initiating the degradation pathway that leads to AFD1. tandfonline.comfrontiersin.org This enzymatic action is considered a promising and environmentally friendly method for detoxifying aflatoxin-contaminated food and feed. mdpi.comresearchgate.net

Table 1: Microbial Sources of Enzymes for this compound Formation

| Microorganism | Enzyme Type Implicated | Reference |

| Pseudomonas putida | Lactonase, Laccase | frontiersin.orgnih.gov |

| Rhodococcus erythropolis | Not specified, cell extract | nih.govmdpi.com |

| Bacillus subtilis | Reductase, Lactonase | tandfonline.commdpi.commdpi.com |

| Escherichia coli | Not specified, cell-free extract | nih.govmdpi.com |

| Armillariella tabescens | Aflatoxin-detoxifizyme (ADTZ) | frontiersin.org |

| Phanerochaete sordida | Manganese peroxidase | frontiersin.org |

In mammalian systems, the metabolism of aflatoxins is a complex process primarily occurring in the liver and involving cytochrome P450 (CYP450) enzymes. scirp.orgnih.govmdpi.comfrontiersin.org The main focus of mammalian metabolism is the biotransformation of AFB1 into various metabolites, including the highly reactive and carcinogenic AFB1-8,9-epoxide, as well as less toxic hydroxylated forms like Aflatoxin M1 (AFM1) and Aflatoxin Q1 (AFQ1). scirp.orgnih.govmdpi.commdpi.com

The formation of this compound in mammals is not a primary metabolic pathway compared to the CYP450-mediated reactions. scirp.orgfrontiersin.org AFD1 is considered a detoxification product, and its generation is associated with the opening of the lactone ring of AFB1, which renders the molecule significantly less toxic. frontiersin.orgresearchgate.net While specific mammalian enzymes that directly produce AFD1 are not as well-documented as microbial ones, the general detoxification machinery in the liver aims to convert xenobiotics into more polar, excretable compounds. The structural change from AFB1 to AFD1 represents such a detoxification step. The susceptibility of different animal species to AFB1 toxicity is partly related to the efficiency of their respective detoxification pathways, including the potential, albeit limited, formation of products like AFD1. frontiersin.org

Microbial Enzyme-Mediated Conversions

Identification and Characterization of Intermediate Metabolites of this compound

This compound is itself an intermediate metabolite in the complete degradation pathway of Aflatoxin B1. The identification of AFD1, with the chemical formula C₁₆H₁₄O₅, has been confirmed through techniques such as mass spectrometry, which distinguishes it from its parent compound, AFB1 (C₁₇H₁₂O₆). frontiersin.orgnih.govmdpi.com

Research indicates that this compound can be further metabolized. Studies involving Bacillus subtilis have proposed a degradation pathway where the initial reduction and hydrolysis of AFB1's lactone ring leads to the formation of an unstable carboxylic acid, which is then decarboxylated to yield AFD1. tandfonline.com This same pathway suggests that a subsequent cleavage of the cyclopentenone ring of AFD1 can lead to the formation of Aflatoxin D2 (AFD2). tandfonline.comresearchgate.net Other studies have noted that D-Tox, a culture broth from Aspergillus oryzae, degrades AFD1 into further unknown fragmented products. oup.com Therefore, the metabolic cascade involves the conversion of a highly toxic molecule (AFB1) to a less toxic one (AFD1), which can then be broken down into even smaller, presumably non-toxic, compounds. tandfonline.comresearchgate.net

Table 2: Degradation Pathway from Aflatoxin B1

| Compound Name | Chemical Formula | Role in Pathway | Reference |

| Aflatoxin B1 (AFB1) | C₁₇H₁₂O₆ | Parent Compound | frontiersin.org |

| This compound (AFD1) | C₁₆H₁₄O₅ | Primary Degradation Metabolite of AFB1 | frontiersin.orgnih.gov |

| Aflatoxin D2 (AFD2) | Not Specified | Secondary Degradation Metabolite of AFD1 | tandfonline.comresearchgate.net |

Factors Influencing Metabolic Processes and Degradation Rates

The rate and efficiency of this compound formation from Aflatoxin B1 are influenced by several environmental and chemical factors. These factors primarily affect the stability of the lactone ring in the AFB1 molecule, which is the critical site for detoxification.

pH: The pH of the environment is a critical factor. Alkaline conditions (high pH) significantly promote the degradation of AFB1. scielo.org.mx Alkalinity facilitates the hydrolysis (opening) of the lactone ring, a necessary first step for the subsequent decarboxylation to form AFD1. scielo.org.mxmdpi.com Studies have shown that at a pH of 11.8 or higher, AFB1 reduction can reach 90-100%. scielo.org.mx In contrast, degradation is much less effective in neutral or acidic conditions. scielo.org.mxresearchgate.net

Temperature: Temperature plays a significant role, often in conjunction with other factors like pH and moisture. While aflatoxins are generally heat-stable, prolonged treatment at high temperatures can enhance their degradation. oup.comnih.gov For instance, boiling a culture broth from Aspergillus oryzae containing AFB1 significantly accelerated its degradation to AFD1. oup.com The optimal temperature for enzymatic degradation by microbial sources can vary, with some bacterial enzymes showing maximum activity at temperatures between 37°C and 55°C. frontiersin.orgresearchgate.net

Microbial and Enzymatic Activity: The presence of specific microorganisms and their enzymes is a direct driver of biotransformation. The concentration and activity of enzymes like lactonases and reductases determine the rate of conversion of AFB1 to AFD1. tandfonline.comfrontiersin.org

Chemical Treatments: Non-enzymatic chemical processes, such as ammoniation, can also effectively convert AFB1 to AFD1. This method involves treating contaminated feed with ammonia (B1221849) under elevated temperature and pressure, which chemically alters the aflatoxin molecule. frontiersin.orgresearchgate.netiarc.fr

Table 3: Factors Affecting the Degradation of Aflatoxin B1 to this compound

| Factor | Effect on Degradation | Mechanism | Reference |

| pH | Increased degradation at high (alkaline) pH. | Promotes hydrolysis of the lactone ring. | scielo.org.mxfrontiersin.org |

| Temperature | Increased degradation at higher temperatures, especially with other factors. | Accelerates chemical and enzymatic reactions. | oup.comnih.gov |

| Microbial Enzymes | Direct conversion of AFB1 to AFD1. | Enzymatic cleavage (hydrolysis, reduction) of the lactone ring. | tandfonline.comfrontiersin.orgresearchgate.net |

| Ammoniation | Chemical conversion of AFB1 to AFD1. | Chemical hydrolysis and modification of the lactone ring. | researchgate.netiarc.fr |

Molecular and Cellular Interactions of Aflatoxin D1

Mechanisms of Interaction with Cellular Macromolecules

Nucleic Acid Adduct Formation and DNA Interaction Studies

There is a significant gap in the scientific literature regarding the formation of nucleic acid adducts by Aflatoxin D1. The primary mechanism of genotoxicity for Aflatoxin B1 involves its metabolic activation to a reactive epoxide, which then forms covalent adducts with DNA, predominantly at the N7 position of guanine. nih.govontosight.aimdpi.com This process is central to its mutagenic and carcinogenic properties.

For this compound, which is a carboxylated product of AFB1 formed by the hydrolysis of the lactone ring, its potential to form DNA adducts is considered to be significantly reduced or eliminated. ifis.org The structural change from the closed lactone ring in AFB1 to the open-ring carboxylated form in AFD1 fundamentally alters the molecule's chemical reactivity. This alteration is the basis for its classification as a detoxification product. oup.comtandfonline.com However, direct experimental studies specifically investigating the interaction of AFD1 with DNA and the potential for adduct formation are not readily found in the reviewed literature.

Protein Binding and Conformational Modulation

Similar to the lack of data on DNA adducts, specific studies on the binding of this compound to proteins and any resulting conformational changes are not well-documented. For Aflatoxin B1, binding to cellular proteins, such as albumin in the blood, is a known aspect of its toxicology. mdpi.com These interactions can interfere with protein function and contribute to cytotoxicity.

Given that AFD1 is a degradation product, it is plausible that its protein-binding affinity is substantially lower than that of AFB1 or its reactive metabolites. However, without direct experimental evidence, any statements on the protein binding and conformational modulation by this compound remain speculative.

Modulation of Cellular Signaling Pathways

Impact on Cell Cycle Regulation (e.g., G0/G1 arrest)

The effects of this compound on cell cycle regulation have not been a subject of specific investigation in the available scientific literature. In contrast, Aflatoxin B1 is known to induce cell cycle arrest at various phases, including G0/G1 and S-phase, as a response to DNA damage. nih.govfrontiersin.orgnih.gov This is often mediated by the p53 tumor suppressor protein, which can upregulate cell cycle inhibitors like p21. mdpi.comnih.gov

Due to the presumed lack of significant DNA damage caused by AFD1, it is unlikely to trigger the same cell cycle arrest mechanisms as AFB1. However, this is an inference based on the absence of a known genotoxic mechanism, rather than direct experimental observation of AFD1's effect on cell cycle progression.

Influence on Key Regulatory Pathways (e.g., Wnt signaling, p53, NF-κB, MAPK)

Direct evidence detailing the influence of this compound on key regulatory pathways such as Wnt, p53, NF-κB, and MAPK is not available in the current body of scientific literature. These pathways are critical in controlling a multitude of cellular processes, and their dysregulation by toxins like Aflatoxin B1 is a key component of their pathological effects. For instance, AFB1 is known to induce mutations in the p53 gene and modulate the NF-κB and MAPK signaling pathways, contributing to inflammation and carcinogenesis. nih.govmdpi.complos.org Studies have also shown that AFB1 can negatively regulate the Wnt/β-catenin signaling pathway. plos.org

The interaction of this compound with these pathways has not been specifically studied. Therefore, no definitive statements can be made about its role, if any, in modulating these critical cellular control systems.

Effects on Gene Expression and Transcriptional Profiles

There are no specific studies available that have analyzed the global effects of this compound on gene expression or transcriptional profiles. Transcriptomic analyses for Aflatoxin B1 have revealed widespread changes in the expression of genes involved in metabolism, DNA repair, cell cycle control, and immune responses. nih.govmdpi.comoup.com These studies provide a broad overview of the cellular response to AFB1-induced stress and toxicity.

Without similar studies conducted for this compound, it is impossible to delineate its specific impact on gene expression. It is hypothesized that due to its lower toxicity, the effect of AFD1 on gene transcription would be minimal compared to AFB1, but this remains to be experimentally verified.

Induction of Oxidative Stress and Antioxidant Defense System Perturbations

This compound (AFD1), a metabolite of Aflatoxin B1 (AFB1), is implicated in cellular toxicity through the induction of oxidative stress. This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize these reactive intermediates through its antioxidant defense systems. asm.orgnjap.org.ng The biotransformation of aflatoxins in the liver can lead to the generation of free radicals and ROS, such as superoxide (B77818) anions and hydrogen peroxide. njap.org.ng When the production of these ROS overwhelms the cellular antioxidant capacity, it results in oxidative damage to vital cellular components, including lipids, proteins, and DNA. njap.org.ngmdpi.com

The antioxidant defense system, which comprises both enzymatic and non-enzymatic components, is the primary mechanism for mitigating oxidative damage. Key antioxidant enzymes include superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX). asm.org However, exposure to aflatoxins can perturb this delicate balance. asm.org For instance, studies on AFB1, the precursor to AFD1, have shown that its metabolism can deplete the antioxidant defense system, leading to increased lipid peroxidation. njap.org.ng Lipid peroxidation, the oxidative degradation of lipids, can disrupt cell membrane integrity and function. asm.orgnjap.org.ng One of the key markers of lipid peroxidation is the formation of malondialdehyde (MDA). caldic.com

Research has demonstrated that aflatoxin exposure can lead to a decrease in the activities of antioxidant enzymes. caldic.com This reduction in enzymatic defense further exacerbates the state of oxidative stress. The accumulation of ROS and the simultaneous depletion of antioxidant defenses create a cellular environment conducive to damage and dysfunction. asm.orgnjap.org.ng This oxidative stress is considered a significant contributor to the toxic effects of aflatoxins. nih.gov

Table 1: Effects of Aflatoxin Exposure on Oxidative Stress Markers and Antioxidant Enzymes

| Parameter | Effect of Aflatoxin Exposure | Cellular Consequence | References |

| Reactive Oxygen Species (ROS) | Increased production | Damage to lipids, proteins, and DNA | njap.org.ngmdpi.com |

| Lipid Peroxidation (MDA) | Increased levels | Cell membrane damage | njap.org.ngcaldic.com |

| Superoxide Dismutase (SOD) | Decreased activity | Reduced conversion of superoxide to hydrogen peroxide | mdpi.com |

| Catalase (CAT) | Decreased activity | Reduced decomposition of hydrogen peroxide | mdpi.com |

| Glutathione Peroxidase (GPX) | Decreased activity | Reduced detoxification of hydroperoxides | mdpi.com |

Cellular Response Mechanisms (e.g., Apoptosis, Pyroptosis, Autophagy) in In Vitro Models

In response to the cellular stress induced by aflatoxins, including the metabolic lineage of AFD1, various cellular response mechanisms are activated in in vitro models. These responses, which include apoptosis, pyroptosis, and autophagy, are critical determinants of cell fate.

Apoptosis , or programmed cell death, is a well-documented consequence of aflatoxin exposure in various cell lines. researchgate.netnih.gov The process can be initiated through both intrinsic (mitochondrial) and extrinsic pathways. frontiersin.org Aflatoxin B1 has been shown to induce apoptosis by altering the expression of key regulatory proteins. For example, it can increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio. mdpi.com This shift in balance promotes the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, such as caspase-9 and the executioner caspase-3, ultimately leading to controlled cell dismantling. mdpi.comoup.com Studies have demonstrated that AFB1 can induce apoptosis in various cell types, including hepatocytes, intestinal epithelial cells, and lymphocytes. researchgate.netfrontiersin.orgmdpi.com

Pyroptosis is a form of pro-inflammatory programmed cell death that has also been linked to aflatoxin toxicity. Unlike apoptosis, pyroptosis is characterized by cell swelling, lysis, and the release of pro-inflammatory cytokines. This process is often mediated by inflammasomes, such as the NLRP3 inflammasome, which activates caspase-1. Activated caspase-1 then cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and subsequent cell death. mdpi.com Research has indicated that AFB1 can induce pyroptosis in hepatocytes and microglial cells, contributing to the inflammatory component of its toxicity. nih.gov

Autophagy is a cellular recycling process that degrades and removes damaged organelles and proteins to maintain cellular homeostasis. frontiersin.org The role of autophagy in aflatoxin toxicity is complex and appears to be context-dependent. Some studies suggest that aflatoxins can inhibit autophagy. frontiersin.orgnih.gov For instance, AFB1 has been reported to inhibit autophagy flux by causing lysosomal alkalinization in HepG2 cells. The inhibition of autophagy can lead to the accumulation of damaged cellular components, exacerbating toxicity. frontiersin.org Conversely, in some contexts, autophagy may be activated as a protective response to the stress induced by aflatoxins. nih.gov The mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a key negative regulator of autophagy, has been shown to be affected by aflatoxin exposure. frontiersin.orgnih.gov

Table 2: In Vitro Cellular Responses to Aflatoxin Exposure

| Cellular Response | Key Molecular Events | Cell Type Examples | References |

| Apoptosis | Increased Bax/Bcl-2 ratio, Cytochrome c release, Caspase-3 activation | Hepatocytes, Intestinal cells, Lymphocytes | mdpi.commdpi.comresearchgate.netoup.com |

| Pyroptosis | NLRP3 inflammasome activation, Caspase-1 activation, Gasdermin D cleavage | Hepatocytes, Microglia | mdpi.comnih.gov |

| Autophagy | Inhibition of autophagy flux, Lysosomal alkalinization, Altered mTOR signaling | HepG2 cells | frontiersin.orgnih.gov |

Analytical Methodologies for Detection and Quantification of Aflatoxin D1

Sample Preparation Techniques for Diverse Matrices

Effective sample preparation is a crucial prerequisite for reliable Aflatoxin D1 analysis, as it aims to extract the analyte from the complex sample matrix and remove interfering substances that could compromise the accuracy of subsequent analytical steps. r-biopharm.com The choice of technique depends on the nature of the sample matrix, which can range from solid commodities like grains and nuts to liquid products.

Extraction Methodologies (e.g., Liquid-Liquid, Solid Phase Extraction)

The initial step in sample preparation is the extraction of this compound from the sample. Common extraction solvents include mixtures of methanol (B129727) and water or acetonitrile (B52724) and water. agoa.infopsu.edu

Liquid-Liquid Extraction (LLE): This classical technique involves partitioning the analyte between two immiscible liquid phases. nih.gov For aflatoxins, a common approach is to use a polar solvent like methanol/water to extract the toxins from a solid sample. The resulting extract can then be further purified by partitioning against a non-polar solvent like hexane (B92381) to remove lipids, followed by extraction into a solvent like chloroform (B151607). nih.gov

Solid Phase Extraction (SPE): SPE has become a widely used technique for mycotoxin analysis due to its efficiency and selectivity. nih.gov In SPE, the sample extract is passed through a cartridge containing a solid adsorbent. The analyte of interest is retained on the adsorbent while interfering compounds are washed away. The purified analyte is then eluted with a small volume of a suitable solvent. nih.gov Various sorbents can be used, including C18 and basic aluminum oxide. psu.edunih.gov For instance, a method for aflatoxin analysis in various agricultural commodities utilized a minicolumn packed with basic aluminum oxide for cleanup. psu.edu

Matrix Solid-Phase Dispersion (MSPD): This technique combines homogenization and extraction in a single step. The solid sample is blended with a solid support material (like C18-bonded silica), and the resulting mixture is packed into a column. The analytes are then eluted with an appropriate solvent. researchgate.net

Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, typically carbon dioxide, as the extraction solvent. nih.gov While efficient for nonpolar molecules, the extraction of polar aflatoxins like this compound can be challenging due to low recoveries and co-extraction of lipids. nih.gov

Clean-Up Strategies (e.g., Immunoaffinity Columns)

Following extraction, a clean-up step is often necessary to remove co-extracted matrix components that can interfere with the analysis. r-biopharm.com

Immunoaffinity Columns (IACs): IACs are a highly specific and widely used clean-up method for aflatoxins. pribolab.combohrium.com These columns contain monoclonal or polyclonal antibodies that are highly specific for the target aflatoxins, bound to a solid support. pribolab.comromerlabs.com When the sample extract is passed through the column, the aflatoxins bind to the antibodies, while other matrix components pass through. agoa.info The bound aflatoxins are then eluted with a solvent like methanol or acetonitrile. agoa.infobohrium.com IACs offer excellent recovery rates and result in very clean extracts, which is particularly beneficial for trace-level analysis. shim-pol.pllctech.de They can be used for the analysis of this compound and other aflatoxins in a wide variety of food and feed matrices. pribolab.commzfoodtest.com

Homogenization and Sub-sampling Procedures

Due to the often heterogeneous distribution of mycotoxins in solid commodities, proper homogenization and sub-sampling are critical to obtain a representative analytical sample. silverson.com Inadequate homogenization can lead to significant variations in analytical results. silverson.com

Grinding and Milling: Solid samples, such as grains and nuts, are typically ground to a fine powder to ensure homogeneity. silverson.com

Slurrying: An alternative to dry milling is slurrying, where the sample is blended with a liquid to create a homogeneous slurry. This method has been shown to provide more consistent results for aflatoxin analysis compared to dry milling. silverson.com

Representative Sampling: Obtaining a large, representative primary sample from a lot is the first and most critical step. This sample is then reduced to a smaller, homogenized laboratory sample for analysis. lcms.cz

Chromatographic Separation and Detection Approaches

Once the sample has been extracted and cleaned up, chromatographic techniques are employed to separate this compound from other compounds in the extract, followed by detection and quantification.

High-Performance Liquid Chromatography (HPLC) with Fluorescence and UV Detection

HPLC is a cornerstone of aflatoxin analysis. frontiersin.orgnih.gov The separation is typically performed on a reversed-phase C18 column. scielo.org.mx

Fluorescence Detection (FLD): FLD is the most common detection method for aflatoxins due to its high sensitivity and selectivity. nih.govthermofisher.com While some aflatoxins are naturally fluorescent, Aflatoxin B1 and G1 require derivatization to enhance their fluorescence signal. frontiersin.org This can be achieved through pre-column derivatization with trifluoroacetic acid or post-column derivatization using methods like photochemical derivatization (PHRED) or reaction with iodine. frontiersin.orgfssai.gov.iniaea.org this compound, being a degradation product of Aflatoxin B1, may also be amenable to fluorescence detection following appropriate separation. asm.org HPLC with fluorescence detection can achieve very low limits of detection (LOD) and quantification (LOQ) for aflatoxins, often in the low µg/kg range. frontiersin.orgscirp.org

UV Detection: While less sensitive than fluorescence detection, UV detection can also be used for aflatoxin analysis. frontiersin.org The detection is typically performed at a wavelength of around 365 nm. scielo.org.mxnih.gov However, its sensitivity may not always be sufficient to meet the stringent regulatory limits for aflatoxins in all matrices. frontiersin.org

Table 1: HPLC Methods for Aflatoxin Analysis

| Technique | Detector | Derivatization | Typical Mobile Phase | Reported LOD/LOQ (for various aflatoxins) | Reference |

|---|---|---|---|---|---|

| HPLC | Fluorescence (FLD) | Post-column photochemical (PHRED) | Water/Methanol/Acetonitrile | LOD: 0.035–0.2 ng/g, LOQ: 0.1–0.63 ng/g | frontiersin.org |

| HPLC | Fluorescence (FLD) | Pre-column with Trifluoroacetic Acid | Water/Methanol/Acetonitrile | LOD: ~0.3 ng/g | fssai.gov.in |

| HPLC | UV | None | Water/Methanol/Acetonitrile | LOD: 0.08 µg/kg (for AFB1) | frontiersin.org |

| HPLC | Fluorescence (FLD) | Post-column with Iodine | Water/Acetonitrile/Methanol | Not specified | agoa.info |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry

LC-MS-based methods have become increasingly popular for mycotoxin analysis due to their high sensitivity, selectivity, and ability to provide structural information, which aids in compound identification. nih.govacs.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful technique for the trace-level quantification of mycotoxins. laboratuvar.comresearchgate.net It combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. laboratuvar.com By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), LC-MS/MS can achieve very low detection limits and is less susceptible to matrix interference compared to other detectors. sciex.com This technique has been successfully used for the detection and quantification of various aflatoxins in complex matrices. frontiersin.orgsciex.com

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) mass spectrometers, provide highly accurate mass measurements, which allows for the confident identification of known and unknown compounds. acs.org HRMS is particularly useful for untargeted screening and the identification of degradation products like this compound. acs.orgmdpi.com The high resolving power of these instruments helps to differentiate analytes from matrix interferences, enhancing the reliability of the analysis. researchgate.net The identification of this compound in ammoniated corn has been confirmed using mass spectrometry-mass spectrometry. asm.org

Table 2: LC-MS Methods for Aflatoxin Analysis

| Technique | Ionization Source | Mass Analyzer | Key Advantages | Reference |

|---|---|---|---|---|

| LC-MS/MS | Electrospray Ionization (ESI) | Triple Quadrupole (QqQ) | High sensitivity and selectivity, excellent for quantification (MRM) | frontiersin.orgsciex.com |

| LC-HRMS | Electrospray Ionization (ESI) | Quadrupole Time-of-Flight (QTOF) | High mass accuracy, suitable for identification of unknown compounds and untargeted screening | acs.orgmdpi.com |

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a widely used technique for the detection and quantification of aflatoxins, including this compound, due to its simplicity, speed, and cost-effectiveness. uga.edufao.org It serves as both a purification and a quantitation step in aflatoxin analysis. fao.org The fundamental principle of TLC in aflatoxin analysis relies on the differential migration of aflatoxins on a stationary phase (typically a silica (B1680970) gel-coated plate) using a specific mobile phase. fao.orgdairyknowledge.in The separated aflatoxins are then visualized and quantified based on their characteristic fluorescence under ultraviolet (UV) light. fao.orgnih.gov

Stationary and Mobile Phases:

Silica gel is the most common stationary phase for the TLC analysis of aflatoxins. fao.orgresearchgate.net The plates are typically 0.25 mm thick, although thicker plates (up to 2 mm) can be used for preparative TLC to isolate aflatoxins. fao.org Various solvent systems, known as mobile phases, are employed to achieve optimal separation of this compound and other aflatoxins. The choice of mobile phase is critical for good resolution. Common mobile phases are mixtures of solvents like chloroform and acetone (B3395972) (e.g., 90:10 v/v) or acetonitrile and dichloromethane (B109758). dairyknowledge.innih.gov A study by Mabood et al. (2022) found that a mobile phase of acetonitrile and dichloromethane (3:17) provided the best separation of aflatoxins. nih.gov

Detection and Quantification:

After development, the TLC plate is viewed under a UV transilluminator, typically at 365 nm, where aflatoxins appear as fluorescent spots. nih.gov Quantification can be performed visually by comparing the fluorescence intensity of the sample spot with that of standard aflatoxin solutions of known concentrations. fao.org Alternatively, a densitometer or a TLC scanner can be used for more precise instrumental quantification. fao.orgnih.gov The limit of detection for aflatoxins by TLC can be as low as 0.5 ng per spot. fao.org

Derivatization:

To enhance the visibility and confirm the identity of aflatoxins, derivatization techniques are often employed. labinsights.nl This involves a chemical reaction, often directly on the TLC plate, to form a derivative with altered chromatographic properties. A common method involves using trifluoroacetic acid, which reacts with aflatoxins to form more polar and fluorescent derivatives. fao.org

Research Findings:

A study focused on developing a quantitative TLC method for total aflatoxins in poultry feed and food grains demonstrated the effectiveness of TLC without extensive sample clean-up. nih.gov The method utilized a mobile phase of acetonitrile and dichloromethane (3:17) and achieved good separation with a run time of approximately 45 minutes. The linearity of the method was established in the concentration range of the limit of quantification (LOQ) to 50 ng/spot, with R² values greater than 0.99. The limit of detection (LOD) was less than 2.0 ng/g, and the LOQ was less than 4.0 ng/g for all tested aflatoxins. nih.gov

| Parameter | Value | Reference |

| Mobile Phase | Acetonitrile:Dichloromethane (3:17) | nih.gov |

| Run Time | ~45 minutes | nih.gov |

| Linearity (R²) | > 0.99 | nih.gov |

| LOD | < 2.0 ng/g | nih.gov |

| LOQ | < 4.0 ng/g | nih.gov |

This validated TLC method showed a strong correlation (R² > 95%) with a high-performance liquid chromatography (HPLC) method, indicating its reliability for routine monitoring of aflatoxins in food and feed. nih.gov

Immunochemical Assay Development

Immunochemical assays are powerful tools for the detection of aflatoxins, offering high sensitivity and specificity. These methods are based on the principle of antigen-antibody binding.

Enzyme-Linked Immunosorbent Assay (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely adopted immunochemical method for the detection and quantification of aflatoxins, including this compound, in various commodities. nih.govarccjournals.comfssai.gov.in Its popularity stems from its simplicity, high throughput, and sensitivity. arccjournals.comtci-thaijo.org The assay relies on the specific binding of an antibody to the target aflatoxin.

Principle of Competitive ELISA:

Most ELISAs for aflatoxin detection are based on a competitive format. tci-thaijo.org In a direct competitive ELISA, a known quantity of enzyme-labeled aflatoxin (conjugate) competes with the aflatoxin present in the sample for a limited number of antibody binding sites, which are typically coated on a microtiter plate. tci-thaijo.org The amount of enzyme-labeled aflatoxin that binds to the antibody is inversely proportional to the concentration of aflatoxin in the sample. After a washing step to remove unbound components, a substrate is added, and the resulting color development is measured spectrophotometrically. A higher concentration of aflatoxin in the sample leads to less bound enzyme conjugate and, therefore, a weaker color signal.

In an indirect competitive ELISA (ic-ELISA), the microplate wells are coated with an aflatoxin-protein conjugate. The sample extract containing the aflatoxin and a primary antibody specific to the aflatoxin are added. The free aflatoxin in the sample competes with the coated aflatoxin for binding to the primary antibody. A secondary antibody, which is enzyme-labeled and specific to the primary antibody, is then added. The subsequent steps are similar to the direct ELISA.

Research Findings:

Numerous studies have focused on the development of ELISAs for aflatoxin detection. For instance, a direct competitive ELISA was developed for the determination of total aflatoxins (B1, B2, G1, and G2) using a monoclonal antibody with similar reactivity to each of these aflatoxins. nih.gov The working range of this assay was 50-230 pg/mL for AFB1, 50-270 pg/mL for AFB2, 60-390 pg/mL for AFG1, and 65-700 pg/mL for AFG2. nih.gov Another study reported the development of a highly sensitive and group-specific ELISA for AFB1 with an IC50 (the concentration that produces 50% signal inhibition) of 90 pg/mL and a limit of detection (LOD) of 18 pg/mL. mdpi.com

| Assay Type | Target Aflatoxins | Working/Detection Range | Reference |

| dc-ELISA | Total Aflatoxins (B1, B2, G1, G2) | 50-700 pg/mL | nih.gov |

| Group-specific ELISA | Aflatoxin B1 | LOD: 18 pg/mL, IC50: 90 pg/mL | mdpi.com |

The development of in-house ELISA test kits has also been a focus of research. One such kit, the DOA-ELISA test kit, is a direct competitive assay that can provide both quantitative and qualitative results for AFB1 in parts per billion (ppb). tci-thaijo.org The performance of these kits can be influenced by factors such as the concentration of the standard aflatoxin solutions provided. tci-thaijo.org

Antibody Development and Specificity for this compound

The performance of any immunochemical assay is critically dependent on the quality of the antibodies used, particularly their specificity and affinity for the target analyte. tandfonline.comnih.gov For the detection of this compound, antibodies with high specificity are essential to distinguish it from other structurally similar aflatoxins and potential interfering compounds in the sample matrix.

Hapten Synthesis and Immunogen Preparation:

Aflatoxins, including this compound, are small molecules (haptens) that are not immunogenic on their own. tandfonline.com To elicit an immune response and produce antibodies, they must be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or ovalbumin (OVA), to form an immunogen. mdpi.comjmb.or.kr The method of conjugation is crucial as it influences the specificity of the resulting antibodies. mdpi.com A common approach involves modifying the aflatoxin molecule to introduce a reactive group, such as a carboxylic acid, which can then be linked to the carrier protein. mdpi.com

Monoclonal and Polyclonal Antibodies:

Both monoclonal and polyclonal antibodies can be produced for aflatoxin detection. Monoclonal antibodies (mAbs), produced by a single clone of B cells (hybridoma), offer high specificity and a consistent supply. researchgate.net Polyclonal antibodies are a mixture of antibodies that recognize different epitopes on the antigen and can provide a stronger signal in some assays.

Specificity and Cross-Reactivity:

An ideal antibody for this compound would exhibit high affinity for this compound and minimal cross-reactivity with other aflatoxins (B1, B2, G1, G2, M1, etc.) and other mycotoxins. tandfonline.com Cross-reactivity is the extent to which an antibody binds to molecules other than its target antigen. The specificity of an antibody is typically assessed through competitive ELISA, where the ability of various related compounds to inhibit the binding of the antibody to the target antigen is measured. mdpi.com

Research on Antibody Specificity:

Several studies have focused on developing antibodies with specific cross-reactivity profiles. For instance, a study by Zhang et al. (2023) developed a highly specific monoclonal antibody (ZFG8) for Aflatoxin B1 with a maximum cross-reactivity of only 0.34% with other aflatoxins like AFB2, AFG1, AFG2, and AFM1. mdpi.com In contrast, some research aims to produce "group-specific" or "total aflatoxin" antibodies that recognize multiple aflatoxins. For example, a monoclonal antibody was developed that showed similar reactivity to AFB1, AFB2, AFG1, and AFG2, making it suitable for a total aflatoxin ELISA. nih.gov Another study produced a monoclonal antibody with cross-reactivities of 23.6% for AFB2, 42.5% for AFG1, and 1.9% for AFG2 relative to AFB1, demonstrating some degree of group specificity. mdpi.com

| Antibody | Target(s) | Key Specificity/Cross-Reactivity Finding | Reference |

| ZFG8 mAb | Aflatoxin B1 | Max. 0.34% cross-reactivity with other aflatoxins | mdpi.com |

| Total Aflatoxin mAb | AFB1, B2, G1, G2 | Similar reactivity to all four aflatoxins | nih.gov |

| Group-specific mAb | Aflatoxin B1 | CR: 23.6% (AFB2), 42.5% (AFG1), 1.9% (AFG2) | mdpi.com |

The development of antibodies with tailored specificity is an ongoing area of research, driven by the need for more accurate and reliable immunoassays for specific aflatoxins like this compound, as well as for total aflatoxin screening.

Method Validation and Performance Characteristics

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. For the detection and quantification of this compound, this involves assessing several key performance characteristics. nih.gov

Sensitivity, Specificity, and Selectivity Assessments

Sensitivity:

The sensitivity of an analytical method refers to its ability to discriminate between small differences in the concentration of the analyte. scielo.br It is often characterized by the limit of detection (LOD) and the limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov

For chromatographic methods like HPLC, the LOD and LOQ are typically determined based on the signal-to-noise ratio of the analytical peak. For immunochemical assays like ELISA, the LOD is often calculated from the standard curve.

Research Findings on Sensitivity:

A validated HPLC-FLD method for aflatoxins in corn arepas reported an LOD for AFB1 of 0.1 ng/mL, which was sensitive enough to quantify levels below international regulatory limits. scielo.br

A quantitative TLC method for total aflatoxins in feed and food grains achieved an LOD of <2.0 ng/g and an LOQ of <4.0 ng/g for all tested aflatoxins. nih.gov

A highly sensitive ELISA for AFB1 reported an LOD of 18 pg/mL. mdpi.com

An immunoaffinity column (AflaCLEAN™) for aflatoxins B1, B2, G1, and G2 listed LODs of 0.030 ng/mL for B1, 0.014 ng/mL for B2, 0.012 ng/mL for G1, and 0.006 ng/mL for G2. lctech.de

| Method | Analyte(s) | LOD | LOQ | Reference |

| HPLC-FLD | Aflatoxin B1 | 0.1 ng/mL | - | scielo.br |

| qTLC | Total Aflatoxins | < 2.0 ng/g | < 4.0 ng/g | nih.gov |

| ELISA | Aflatoxin B1 | 18 pg/mL | - | mdpi.com |

| IAC-HPLC | Aflatoxins B1, B2, G1, G2 | 0.006 - 0.030 ng/mL | - | lctech.de |

Specificity and Selectivity:

Specificity is the ability of a method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. scirp.org Selectivity is a related term that refers to the ability of a method to measure the analyte of interest without interference from other substances in the sample. scirp.org

Assessment of Specificity/Selectivity:

Chromatographic Methods: Specificity is often demonstrated by analyzing blank samples and showing the absence of interfering peaks at the retention time of the analyte. scirp.org Spiking a blank sample with the analyte and observing a clean, well-resolved peak also confirms specificity. scielo.br

Immunochemical Assays: Specificity is evaluated by testing the cross-reactivity of the antibody with structurally related compounds. mdpi.commdpi.com An antibody with high specificity will show high binding to the target analyte and low binding to other compounds.

The validation of these performance characteristics is essential to ensure that the analytical methods for this compound are reliable, accurate, and fit for purpose, whether for regulatory compliance, food safety monitoring, or research.

Limits of Detection (LOD) and Quantification (LOQ)

The limits of detection (LOD) and quantification (LOQ) are critical performance characteristics of an analytical method, representing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For aflatoxins, these values are crucial for ensuring that food and feed products comply with the stringent regulatory limits set by various authorities worldwide.

While extensive research has been conducted to establish the LOD and LOQ for the major aflatoxins (B1, B2, G1, and G2) using various analytical techniques, there is a notable scarcity of specific LOD and LOQ data for this compound. This is primarily because this compound is a degradation product of Aflatoxin B1 and is not typically included in routine monitoring programs for mycotoxins. The focus of regulatory bodies and, consequently, of method validation studies, has been on the parent compounds which are more commonly found in contaminated commodities.

Analytical methods such as high-performance liquid chromatography (HPLC) with fluorescence detection (FLD) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed for aflatoxin analysis. For the major aflatoxins, these methods have demonstrated low LODs and LOQs, often in the parts-per-billion (µg/kg) or even parts-per-trillion (ng/kg) range, which are well below the maximum levels permitted in food and feed.

For instance, studies on various food matrices have reported LODs for Aflatoxin B1 ranging from 0.02 to 0.5 µg/kg and LOQs from 0.05 to 2.5 µg/kg, depending on the method and the complexity of the sample matrix. scirp.orgscielo.brfrontiersin.orgnih.gov LC-MS/MS methods, in particular, offer high sensitivity and selectivity, allowing for the detection and quantification of aflatoxins at very low concentrations. frontiersin.orgmdpi.com

Although a study successfully detected this compound in ammoniated corn using tandem mass spectrometry, it did not report the specific LOD and LOQ for this compound. The research focus was on the identification of degradation products rather than the validation of a quantitative analytical method for this compound.

The lack of established and validated LOD and LOQ values for this compound highlights a gap in the current analytical landscape for mycotoxins. As interest in the degradation products of major mycotoxins grows, future research may lead to the development and validation of specific analytical methods for this compound, which would include the determination of its LOD and LOQ in various matrices.

Table 1: Examples of LOD and LOQ for Major Aflatoxins in Various Food Matrices (Data for this compound is not available)

| Aflatoxin | Matrix | Method | LOD (µg/kg) | LOQ (µg/kg) | Reference |

| Aflatoxin B1 | Peanuts | HPLC-FLD | 0.02 | 0.05 | scirp.org |

| Aflatoxin G1 | Peanuts | HPLC-FLD | 0.02 | 0.05 | scirp.org |

| Aflatoxin B2 | Peanuts | HPLC-FLD | 0.01 | 0.03 | scirp.org |

| Aflatoxin G2 | Peanuts | HPLC-FLD | 0.01 | 0.03 | scirp.org |

| Aflatoxin B1 | Corn Arepas | HPLC | < 0.10 | < 0.10 | scielo.br |

| Aflatoxin B1 | Flavoring Preparations | HPLC-FLD | 0.10 | 0.30 | frontiersin.org |

| Aflatoxin G1 | Flavoring Preparations | HPLC-FLD | 0.10 | 0.30 | frontiersin.org |

| Aflatoxin B2 | Flavoring Preparations | HPLC-FLD | 0.04 | 0.12 | frontiersin.org |

| Aflatoxin G2 | Flavoring Preparations | HPLC-FLD | 0.04 | 0.12 | frontiersin.org |

| Aflatoxin B1 | Hazelnut | HPLC | 0.242 | - | nih.gov |

| Aflatoxin G1 | Hazelnut | HPLC | - | 0.396 | nih.gov |

| Aflatoxin B1 | Peanuts | HPTLC | 0.5 | 2.5 |

This table is for illustrative purposes and shows the range of detection and quantification limits for major aflatoxins. Specific values can vary significantly based on the analytical laboratory, instrumentation, and matrix effects.

Recovery and Reproducibility Studies

Recovery and reproducibility are essential parameters in the validation of analytical methods. Recovery studies determine the efficiency of the extraction and clean-up procedures by measuring the percentage of the analyte that is successfully recovered from the sample matrix. Reproducibility, on the other hand, assesses the consistency of the results when the analysis is repeated under different conditions (e.g., by different analysts, on different days, or with different equipment).

Similar to the situation with LOD and LOQ, there is a significant lack of specific data on recovery and reproducibility studies for this compound. The vast majority of published research focuses on the validation of analytical methods for the regulated aflatoxins (B1, B2, G1, and G2).

For the major aflatoxins, numerous studies have demonstrated acceptable recovery rates, typically falling within the range of 70% to 120%, as recommended by regulatory guidelines such as those from the European Commission. europa.eu The reproducibility of these methods is often reported as the relative standard deviation (RSD), with values below 15% or 20% generally considered acceptable, depending on the concentration level of the analyte. scielo.brmdpi.com

The efficiency of recovery can be influenced by several factors, including the complexity of the food matrix, the extraction solvent used, and the clean-up method employed. For instance, immunoaffinity columns (IAC) are widely used for the clean-up of aflatoxin extracts and have been shown to provide good recoveries and clean extracts, leading to reliable and reproducible results. mdpi.com

While the detection of this compound in ammoniated corn has been reported, the study did not provide data on the recovery of this compound from the corn matrix or the reproducibility of the detection method. researchgate.net This is a critical gap, as understanding the recovery and reproducibility would be essential for any future attempts to quantify this compound in food or feed samples accurately.

The absence of such data for this compound means that its quantitative analysis in complex matrices would require the development and thorough validation of a specific analytical method. This validation process would need to include comprehensive recovery and reproducibility studies across a range of relevant matrices and concentration levels.

Table 2: Examples of Recovery and Reproducibility for Major Aflatoxins in Various Food Matrices (Data for this compound is not available)

| Aflatoxin | Matrix | Method | Recovery (%) | Reproducibility (RSD%) | Reference |

| Aflatoxins (Total) | Spices | LC-MS/MS | 60-140 | Not Specified | nih.gov |

| Aflatoxins (B1, B2, G1, G2) | Corn Arepas | HPLC | > 76.6 | < 4.5 | scielo.br |

| Aflatoxins (B1, B2, G1, G2) | Flavoring Preparations | HPLC-FLD | 72-95 | 3-13 | frontiersin.org |

| Aflatoxin B1 | Nuts | HPLC-FLD | 78.6 - 97.6 | < 8.5 | mdpi.com |

| Aflatoxin G1 | Nuts | HPLC-FLD | 78.6 - 97.6 | < 8.5 | mdpi.com |

| Aflatoxin B2 | Nuts | HPLC-FLD | 78.6 - 97.6 | < 8.5 | mdpi.com |

| Aflatoxin G2 | Nuts | HPLC-FLD | 78.6 - 97.6 | < 8.5 | mdpi.com |

This table illustrates typical recovery and reproducibility values for the major aflatoxins. The actual values can vary depending on the specific laboratory, methodology, and sample characteristics.

Degradation and Detoxification Research Strategies for Aflatoxin D1 and Precursors

Biological Degradation Approaches

Biological methods for the detoxification of aflatoxins are considered promising alternatives to physical and chemical approaches due to their specificity and operation under mild conditions, which helps in preserving the nutritional quality of food and feed. tandfonline.comnih.gov These methods primarily involve the use of microorganisms like bacteria, fungi, and yeast, or their enzymes to break down aflatoxins into less toxic or non-toxic compounds. frontiersin.org

Microbial Degradation by Bacteria, Fungi, and Yeast

A variety of microorganisms have been identified for their ability to degrade aflatoxins. tandfonline.com While some, like Lactobacillus and yeast, primarily detoxify through binding and adsorption, several bacterial and fungal species have demonstrated the ability to enzymatically degrade these mycotoxins. tandfonline.com

The degradation of Aflatoxin B1 (AFB1) can lead to the formation of Aflatoxin D1 (AFD1). tandfonline.commdpi.com This conversion involves the opening of the lactone ring in the AFB1 molecule, a key step in reducing its toxicity. nih.govfrontiersin.org For instance, the degradation of AFB1 by Pseudomonas putida results in the formation of AFD1, which is subsequently broken down into Aflatoxin D2 (AFD2). frontiersin.org Similarly, a food-grade culture broth of Aspergillus oryzae, referred to as D-Tox, has been shown to degrade AFB1, with AFD1 being a major transient product. nih.govnih.gov This degradation process involves the hydrolysis of the lactone ring followed by decarboxylation. nih.govnih.gov

Research has identified several microbial strains capable of degrading aflatoxins. For example, Trichoderma reesei CGMCC3.5218 has demonstrated a high capability for removing AFB1. frontiersin.org Studies have also shown that various Streptomyces isolates can effectively degrade AFB1. semanticscholar.org In the context of fermented foods, native microorganisms in doenjang, a Korean fermented soybean paste, including fungi like Aspergillus versicolor and Cladosporium subcinereum, and bacteria such as Bacillus albus and Bacillus velezensis, have been identified as major contributors to the reduction of aflatoxins. nih.gov

The table below summarizes findings on microbial degradation of aflatoxins, highlighting the formation of AFD1.

| Microorganism | Precursor Aflatoxin | Degradation Product | Key Findings | Reference |

| Pseudomonas putida | Aflatoxin B1 | This compound, Aflatoxin D2 | Degrades AFB1 into AFD1 and subsequently into AFD2. frontiersin.org | frontiersin.org |

| Aspergillus oryzae (D-Tox) | Aflatoxin B1 | This compound | AFD1 is a major transient degradant formed through lactone ring hydrolysis and decarboxylation. nih.govnih.gov | nih.govnih.gov |

| Bacillus subtilis | Aflatoxin B1 | This compound, Aflatoxin D2 | Degradation involves the reduction of the double bond in the lactone ring, hydrolysis, and subsequent conversion to AFD1 or AFD2. tandfonline.com | tandfonline.com |

Enzymatic Detoxification Mechanisms and Characterization of Enzymes

The enzymatic degradation of aflatoxins is a key focus of research as it offers a more targeted and irreversible detoxification method compared to microbial binding. tandfonline.com Enzymes such as laccases, peroxidases, reductases, and lactonases have been documented for their aflatoxin-degrading capabilities. tandfonline.comnih.gov

The conversion of AFB1 to AFD1 is a recognized enzymatic detoxification pathway. mdpi.com This process typically involves the hydrolysis of the lactone ring, which is a critical determinant of aflatoxin toxicity. tandfonline.comnih.gov Lactonases, for example, are known to degrade AFB1 by cleaving the ester bond in the lactone ring. tandfonline.comfrontiersin.org Several Bacillus species are known to produce N-acyl homoserine lactone (AHL) lactonase, which is effective in this degradation. tandfonline.com

Laccases, another group of enzymes, can also contribute to the formation of AFD1 from AFB1. mdpi.comresearchgate.net These enzymes can act on the terminal furan (B31954) ring or directly open the lactone ring of the aflatoxin molecule. tandfonline.com For instance, laccase from Trametes versicolor can directly oxidize AFB1. tandfonline.com

The table below details specific enzymes involved in the degradation of aflatoxin precursors to this compound.

| Enzyme | Source Microorganism | Precursor Aflatoxin | Degradation Product | Mechanism | Reference |

| Lactonase (AHL lactonase) | Bacillus species | Aflatoxin B1 | This compound (via intermediate) | Hydrolysis of the lactone ring by cleaving the ester bond. tandfonline.comfrontiersin.org | tandfonline.comfrontiersin.org |

| Laccase | Trametes versicolor | Aflatoxin B1 | This compound | Direct oxidation of AFB1. tandfonline.com | tandfonline.com |

| Not specified | Rhodococcus erythropolis | Aflatoxin B1 | This compound | Cell-free extracts demonstrated the conversion. mdpi.com | mdpi.com |

| Not specified | Escherichia coli (cell-free extract) | Aflatoxin B1 | This compound | Identified as a degradation product in studies with cell-free extracts. mdpi.com | mdpi.com |

Plant-Derived Extract Applications for Degradation

Aqueous extracts from various medicinal plants have shown potential in detoxifying aflatoxins. mdpi.comfrontiersin.org These extracts contain compounds that can degrade aflatoxins, offering a natural and potentially safe method for detoxification. researchgate.netnih.gov

Research has demonstrated that leaf extracts of Heliotropium bacciferum, Ocimum dhofarense, and Zataria multiflora can degrade a significant percentage of AFB1. mdpi.com Similarly, aqueous leaf extracts of Ocimum basilicum have been found to effectively degrade both AFB1 and Aflatoxin B2 (AFB2). frontiersin.org The seed extract of Trachyspermum ammi has also been shown to be effective in degrading AFB1 and AFB2. nih.gov

The degradation of AFB1 by plant extracts can lead to the formation of less toxic products, including compounds structurally similar to or related to this compound, although direct identification of AFD1 is not always the primary focus of these studies. The mechanism often involves the modification of the terminal furan ring and the lactone group. nih.gov

The table below presents research findings on the use of plant extracts for aflatoxin degradation.

| Plant Species | Plant Part Used | Precursor Aflatoxin(s) | Degradation Efficiency | Reference |

| Heliotropium bacciferum | Leaves | Aflatoxin B1 | 95% degradation | mdpi.com |

| Ocimum dhofarense | Leaves | Aflatoxin B1 | 93% degradation | mdpi.com |

| Zataria multiflora | Leaves | Aflatoxin B1 | 92% degradation | mdpi.com |

| Ocimum basilicum | Leaves | Aflatoxin B1, Aflatoxin B2 | 90.4% (AFB1), 88.6% (AFB2) degradation | frontiersin.org |

| Trachyspermum ammi | Seeds | Aflatoxin B1, Aflatoxin B2 | 92.8% (AFB1), 91.9% (AFB2) degradation | nih.gov |

Chemical Degradation Research

Chemical methods, particularly those involving ammoniation, oxidation, and hydrolysis, have been investigated for their efficacy in degrading aflatoxins. These processes aim to alter the chemical structure of aflatoxins, thereby reducing their toxicity. mdpi.com

Ammoniation Processes and Efficacy Studies

Ammoniation is a chemical treatment that has been commercially used to detoxify aflatoxin-contaminated feedstuffs like peanut and cottonseed meals. acs.org The process involves treating the contaminated material with ammonia (B1221849), often under elevated temperature and pressure, which leads to the chemical modification of the aflatoxin molecule. researchgate.net

A key reaction in the ammoniation of AFB1 is the opening of the lactone ring, which can be followed by decarboxylation to form this compound. acs.orgresearchgate.net Laboratory studies have shown that during the ammoniation of pure AFB1, a portion is converted to AFD1. acs.orgresearchgate.net In studies with contaminated peanut and cottonseed meals, a smaller but still detectable percentage of AFB1 was converted to AFD1. acs.orgresearchgate.net The formation of AFD1 is significant because it is considered to be substantially less toxic than its precursor, AFB1. cabidigitallibrary.org Mass spectrometry has been used to confirm the presence of AFD1 in ammoniated corn. asm.orgnih.gov

The table below summarizes the results of ammoniation studies on the conversion of Aflatoxin B1 to this compound.

| Feedstuff | Ammoniation Conditions | Initial Aflatoxin B1 Level | % Conversion to this compound | Reference |

| Pure Aflatoxin B1 (model reaction) | Not specified | Not applicable | 10% | acs.orgresearchgate.net |

| Spiked and Cultured Peanut Meal | Laboratory conditions | High contamination | Average 0.36% | acs.orgresearchgate.net |

| Spiked and Cultured Cottonseed Meal | Laboratory conditions | High contamination | Average 0.36% | acs.orgresearchgate.net |

| Moldy Corn | 37°C for 21 days | High level | Detected by mass spectrometry | nih.gov |

Oxidative and Hydrolytic Degradation Methods

Oxidative and hydrolytic methods are also employed to degrade aflatoxins. These methods target the double bond of the terminal furan ring or the lactone ring of the aflatoxin molecule. mdpi.com

Hydrolysis, particularly under alkaline conditions, can open the lactone ring of aflatoxins. iarc.fr This is a key step in detoxification and is the initial reaction in the formation of this compound from Aflatoxin B1, which then undergoes decarboxylation. nih.govnih.gov The culture broth of Aspergillus oryzae (D-Tox), for example, degrades AFB1 to AFD1 through a process that is suggested to be non-enzymatic at high temperatures and involves hydrolysis followed by decarboxylation. nih.gov

While specific studies focusing solely on oxidative and hydrolytic degradation to form AFD1 are less common than those on ammoniation and biological methods, the underlying chemical principles are relevant. The instability of aflatoxins under conditions of extreme pH (both acidic and alkaline) contributes to their degradation. mdpi.com

Adsorption and Binding Studies

Research into the mitigation of aflatoxins, including precursors to this compound (AFD1) such as Aflatoxin B1 (AFB1), extensively involves adsorption and binding strategies. This approach utilizes various materials that can sequester the toxins within the gastrointestinal tract, thereby reducing their bioavailability. The efficacy of these adsorbents is a focal point of numerous scientific investigations, which aim to identify and optimize materials that can effectively bind aflatoxins without compromising the nutritional value of the feed or food matrix.

Clay-Based Adsorbents and Their Efficacy

Clay minerals are among the most studied adsorbents for aflatoxin control. Their layered structure, high surface area, and cation exchange capacity make them effective binders. agrariansolutions.comnih.gov

Bentonites, which are primarily composed of montmorillonite (B579905), are widely recognized for their ability to adsorb aflatoxins. mdpi.combiomedres.us The mechanism of protection involves the sorption of aflatoxins onto the active interlayer surfaces of the clay, which reduces the concentration of the unbound toxin and its subsequent absorption. nih.gov The structure of bentonite (B74815) clays (B1170129) features double layers of tetrahedrons sandwiching an octahedral layer, creating negatively charged sheets that are interconnected by exchangeable cations like Na+ and Ca2+. biomedres.us This structure facilitates the binding of polar mycotoxins like aflatoxins. biomedres.us

The efficacy of clay adsorbents can be influenced by several factors, including the specific type of clay and its physical and chemical properties. mdpi.com For instance, sodium-rich montmorillonite clays, while having more accessible interlayers, can be less selective due to their high expansibility in water. nih.gov In contrast, calcium montmorillonite is often considered a more effective and selective aflatoxin enterosorbent. nih.govnih.gov Studies have demonstrated that processed bentonite can be highly efficient, adsorbing over 93% of Aflatoxin B1 in some in vitro tests. arakmu.ac.ir Research has also explored non-smectitic clays like palygorskite, which have shown potential for controlling AFB1 incidence. cabidigitallibrary.org

Modifications to clay surfaces have been investigated to enhance their binding capacity. Amending calcium and sodium montmorillonite clays with nutrients such as L-carnitine and choline (B1196258) has been shown to increase the sorption capacity and efficacy for AFB1. nih.gov This modification can inhibit the swelling of the clays and favor AFB1 binding by potentially blocking the sequestration of larger proteins. nih.gov Similarly, treating low-charge montmorillonites with choline can produce surface-modified clays (organoclays) that more effectively bind aflatoxins. mdpi.com

Table 1: Efficacy of Various Clay-Based Adsorbents on Aflatoxin Binding

| Adsorbent | Aflatoxin Target | Key Finding | Reference |

|---|---|---|---|

| Processed Bentonite | Aflatoxin B1 (AFB1) | Demonstrated 93.51% adsorption efficiency in an in vitro study. | arakmu.ac.ir |

| Calcium Montmorillonite (NovaSil) | Aflatoxin B1 (AFB1) | Effectively binds AFB1 in the gastrointestinal tract, reducing its bioavailability. | nih.govjuniperpublishers.com |

| Sodium Bentonite (SB-E) | Aflatoxin B1 (AFB1) | Showed higher sorption capacity for AFB1 at pH 2 and 6.5 compared to calcium bentonite. | nih.gov |

| Palygorskite-Smectite Mix | Aflatoxin B1 (AFB1) | Increased weight gain in broilers exposed to toxin-contaminated feed, demonstrating binding efficacy. | cabidigitallibrary.org |

| Choline-Treated Montmorillonite | Aflatoxin B1 (AFB1) | Adsorbed significantly more AFB1 from an aqueous solution than untreated clay. | mdpi.com |

| Organically Modified Clinoptilolite (OMC) | Aflatoxins (AFs) | Reduced residual aflatoxin levels in the liver and kidneys of weaned pigs. | nih.gov |

Yeast Cell Wall Components and Other Biological Adsorbents

Biological adsorbents, particularly components derived from the yeast Saccharomyces cerevisiae, have emerged as a promising strategy for mycotoxin detoxification. bionte.com The yeast cell wall (YCW), which constitutes 15-30% of the yeast's dry weight, is primarily responsible for mycotoxin adsorption. agrariansolutions.comfrontiersin.org

The structure of the YCW is a complex network of carbohydrates, including β-D-glucans and mannans, along with proteins and chitin (B13524). bionte.commdpi.com The inner layer is rich in β(1,3)-glucan and β(1,6)-glucan, which are considered key components in the mycotoxin deactivation process. agrariansolutions.commdpi.com These polysaccharides provide numerous adsorption sites capable of binding toxins through non-covalent mechanisms such as hydrogen bonds and ionic or hydrophobic interactions. arakmu.ac.irbionte.com The adsorption capacity is not solely dependent on the yeast strain but also on factors like pH, surface area, and the concentration of cell wall components. bionte.com Studies have shown that the adsorption of mycotoxins is correlated with the amount of D-glucans and chitin in the yeast cell wall. conicet.gov.ar

The efficacy of YCW can be influenced by processing. For instance, yeast cells killed by autoclaving have demonstrated a greater ability to adsorb toxins than their live counterparts, indicating that the binding is a physical adsorption process rather than a metabolic one. arakmu.ac.ir Furthermore, the thickness of the cell wall, which can be influenced by the culture medium, can affect adsorption percentages; a thicker wall may lead to improved mycotoxin binding. conicet.gov.ar

Besides Saccharomyces, other yeast species and microorganisms have been investigated for their aflatoxin-binding capabilities. Non-Saccharomyces yeasts such as Pichia anomala, Clavispora lusitaniae, and Candida tropicalis have shown high binding affinity for aflatoxins. researchgate.net Lactic acid bacteria (LAB), such as strains of Lactobacillus, have also been shown to bind aflatoxins through adhesion to their cell wall components. arakmu.ac.irresearchgate.net Flavobacterium aurantiacum has been reported to irreversibly remove AFB1 from aqueous solutions and detoxify it in various contaminated food products. juniperpublishers.com

Table 2: Research Findings on Yeast and Biological Adsorbents for Aflatoxin Binding

| Adsorbent | Aflatoxin Target | Key Finding | Reference |

|---|---|---|---|

| Saccharomyces cerevisiae Cell Wall (YCW) | Aflatoxin B1 (AFB1), Zearalenone (ZEA), Ochratoxin A (OTA) | β-D-glucans in the cell wall have a strong adsorbing affinity. | mdpi.com |

| Autoclaved S. cerevisiae | Aflatoxin B1 (AFB1) | Dead yeast cells showed greater ability to adsorb toxins than live forms. | arakmu.ac.ir |

| Candida utilis Cell Wall | AFB1, ZEA, OTA | Demonstrated potential to bind multiple mycotoxins, with the highest percentage of adsorption for zearalenone. | semanticscholar.org |

| Lactic Acid Bacteria (e.g., L. rhamnosus) | Aflatoxin B1 (AFB1) | Certain strains show high efficiency in adsorbing AFB1 through a physical process. | arakmu.ac.ir |

| Pichia anomala | Aflatoxin B1 (AFB1) | Identified as having a high binding affinity for aflatoxins. | researchgate.net |

| Flavobacterium aurantiacum | Aflatoxin B1 (AFB1), Aflatoxin M1 (AFM1) | Successfully removed aflatoxins from contaminated milk and other products. | juniperpublishers.com |

Novel Adsorbent Materials and Their Research Applications

The search for more effective and economical detoxification methods has led to research into a variety of novel adsorbent materials. These include modified conventional adsorbents, activated carbon, and various agro-industrial byproducts.

Activated Carbon: Activated carbon is recognized as a very effective adsorbent for a broad spectrum of mycotoxins, including aflatoxins. researchgate.netmdpi.com Its porous structure provides a large surface area for adsorption. In vitro studies have confirmed its high capacity for binding Aflatoxin B1. mdpi.comresearchgate.net However, its non-selective nature, which can lead to the binding of essential nutrients, is a consideration in its application. agrariansolutions.com

Agro-Waste Materials: A promising and sustainable approach involves using agro-waste-based materials as low-cost biosorbents. nih.gov These materials are abundant and possess chemical structures capable of binding mycotoxins. Research has shown that byproducts like grape pomace, which contains micronized fibers and phenolic compounds, can be excellent adsorbents for aflatoxins, with one study reporting a maximum adsorption of 82% for AFB1. nih.gov Other materials investigated include almond hulls, banana peels, and leaves from various plants, all of which have demonstrated significant in vitro adsorption capacities for different aflatoxins. nih.gov The efficacy of these materials often depends on factors like particle size and pH. nih.gov

Modified Clays and Nanomaterials: As mentioned previously, modifying existing adsorbents like clays can significantly improve their performance. nih.govmdpi.com The development of organoclays by treating montmorillonite with compounds like choline creates more effective binders. mdpi.com Research has also explored nanotechnology, with carbon-based nanomaterials being considered a promising method for mycotoxin risk mitigation. mdpi.com Immobilizing yeast cell walls on silica (B1680970) nanoparticles, for example, has been shown to significantly reduce Aflatoxin M1 content. researchgate.net

Table 3: Efficacy of Novel Adsorbent Materials in Aflatoxin Research

| Adsorbent | Aflatoxin Target | Key Finding | Reference |

|---|---|---|---|

| Activated Charcoal | Aflatoxin B1 (AFB1) | Showed 100.2% adsorption of AFB1 in an in vitro study mimicking pig digestion. | researchgate.net |

| Grape Pomace | Aflatoxin B1 (AFB1) | Demonstrated a maximum adsorption value of 82% for AFB1 in vitro. | nih.gov |

| Banana Peel (oven-dried) | AFB1, AFG1, AFG2 | Maximum adsorption uptakes reached 74.9% for AFB1, 76.1% for AFG1, and 92.8% for AFG2 at pH 8. | nih.gov |

| Yeast Cell Walls on Silica Nanoparticles | Aflatoxin M1 (AFM1) | Reduced AFM1 content by 86% at a contact time of 24 hours. | researchgate.net |

| Multicomponent Mycotoxin Detoxifying Agent (MMDA) | Aflatoxins (AFs) | Provided a notable reduction in residual aflatoxin levels in the liver and kidneys of weaned pigs. | nih.gov |

Advanced Research Models and Methodologies in Aflatoxin D1 Studies

In Vitro Cellular Model Systems

In vitro models offer a controlled environment to study the direct effects of AFD1 on specific cell types, providing insights into its molecular and cellular toxicity.

Given that the liver is a primary target for aflatoxins, hepatocyte cell lines are fundamental in AFD1 research. frontiersin.orgfrontiersin.org These models are instrumental in dissecting the metabolic pathways and hepatotoxic effects of aflatoxins. frontiersin.org For instance, studies on human hepatocyte cell lines like HepG2 have been used to investigate the impact of aflatoxins on cellular signaling pathways, such as the Wnt pathway, revealing downregulation of key proteins like β-catenin and cyclin D1. mdpi.com While much of the research has centered on Aflatoxin B1 (AFB1), the methodologies are applicable to studying AFD1.

The use of organ-specific cell lines extends beyond the liver. For example, intestinal epithelial cell lines are employed to understand the effects of mycotoxins on gut barrier function. nih.gov The human non-tumorigenic liver cell line, HHL-16, has been utilized to assess the dose- and time-dependent toxicity of mycotoxins and their impact on the expression of genes related to immune and growth factor pathways. researchgate.netwhiterose.ac.uk Although specific studies on AFD1 using these exact cell lines are not detailed in the provided results, the established use of these models for other aflatoxins provides a clear precedent for future AFD1 investigations.

Table 1: Examples of Organ-Specific Cell Lines in Aflatoxin Research

| Cell Line | Organ of Origin | Research Focus |

|---|---|---|

| HepG2 | Liver (Human) | Carcinogenicity, metabolic pathways, signaling pathways. frontiersin.orgmdpi.com |

| Caco-2 | Intestine (Human) | Intestinal barrier integrity, permeability. nih.gov |

| BFH12 | Liver (Bovine Fetal) | Transcriptomic changes, hepatotoxicity in livestock. mdpi.comnih.gov |

| HHL-16 | Liver (Human) | Dose-dependent toxicity, gene expression of immune and growth factors. researchgate.netwhiterose.ac.uk |

| HaCaT | Skin (Human) | Cellular signaling, protein phosphorylation. cukerala.ac.in |

| L-132 | Lung (Human Embryonic) | Cellular signaling, protein phosphorylation. cukerala.ac.in |